Methyl 2,2-dimethylacetoacetate

Description

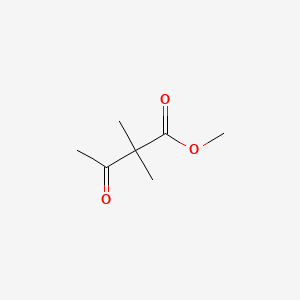

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)7(2,3)6(9)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSDLZIEHYYLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192211 | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38923-57-8 | |

| Record name | Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38923-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038923578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38923-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q75TYA8L62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and properties of Methyl 2,2-dimethylacetoacetate"

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 2,2-dimethylacetoacetate

Introduction

This compound (MDMAA), with the chemical formula C₇H₁₂O₃, is a β-keto ester that serves as a valuable intermediate in organic synthesis.[1][2][3] As a colorless liquid with a fruity odor, it acts as a versatile building block for the creation of more complex molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and flavors.[1] Its structure, featuring a quaternary carbon α to two carbonyl groups, imparts unique reactivity and properties that are of significant interest to researchers and synthetic chemists. This guide provides a detailed exploration of the synthesis, properties, and applications of this compound, grounded in established chemical principles and experimental data.

Synthesis of this compound

The primary route for synthesizing this compound involves the sequential alkylation of a simpler β-keto ester, Methyl acetoacetate. This process leverages the heightened acidity of the α-protons located on the methylene group positioned between two electron-withdrawing carbonyl groups.[4]

Causality of the Synthetic Approach: The Acidity of α-Hydrogens

The protons on the α-carbon of Methyl acetoacetate are significantly more acidic (pKa ≈ 11) than typical alkane protons. This is because the resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto the two adjacent oxygen atoms.[5] This resonance stabilization makes the formation of the enolate thermodynamically favorable in the presence of a suitable base, transforming the α-carbon into a potent nucleophile.[4][5]

The synthesis proceeds via a double alkylation, where two successive deprotonation-alkylation cycles are performed on the Methyl acetoacetate starting material.[4] The choice of a strong base, such as sodium ethoxide or sodium hydride, is critical to ensure complete deprotonation and formation of the reactive enolate intermediate. The alkylating agent is typically a methyl halide (e.g., methyl iodide) or dimethyl sulfate.[6]

Reaction Mechanism Workflow

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol: Double Alkylation of Methyl Acetoacetate

This protocol is a representative procedure based on the principles of enolate alkylation.[4][5]

Materials:

-

Methyl acetoacetate (1.0 equiv)

-

Sodium ethoxide (2.2 equiv)

-

Methyl iodide (2.2 equiv)

-

Anhydrous ethanol (solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: A three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is dried and flushed with nitrogen.

-

Base Addition: Anhydrous ethanol is added to the flask, followed by the careful addition of sodium ethoxide.

-

First Enolate Formation: Methyl acetoacetate (1.0 equiv) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the sodium enolate.

-

First Alkylation: Methyl iodide (1.1 equiv) is added dropwise through the dropping funnel. The reaction may be exothermic; maintain the temperature below 40°C. After the addition is complete, the mixture is heated to reflux for 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Second Enolate Formation & Alkylation: The reaction mixture is cooled to room temperature. A second portion of sodium ethoxide (1.1 equiv) is added, and the mixture is stirred for 1 hour. Subsequently, a second portion of methyl iodide (1.1 equiv) is added dropwise, and the mixture is again refluxed for 2-3 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with a saturated NH₄Cl solution and then with brine. The solution is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

Final Product: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.[2]

Physicochemical Properties

The physical and chemical properties of this compound are well-documented and critical for its handling and application in synthesis.

Physical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3][7] |

| Molecular Weight | 144.17 g/mol | [1][2][3][7] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 169 °C at 760 mmHg; 72-74 °C at 15 mmHg | [1][2] |

| Density | 0.999 g/cm³ | [1][2] |

| Refractive Index (n_D) | 1.4205 | [1][2] |

| Flash Point | 58.7 °C | [1][8] |

| Solubility | Insoluble in water | [2] |

| CAS Number | 38923-57-8 | [1][2][9] |

Chemical Reactivity

This compound is known for its versatility in a range of chemical reactions, including esterification, condensation, and nucleophilic addition.[1] Unlike its precursor, it lacks acidic α-protons, making it stable to bases and preventing further alkylation or self-condensation. Its primary utility lies in its function as a building block for more complex structures. For instance, it is a precursor in the synthesis of certain pyrimidine derivatives.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Two singlets are expected in the proton NMR spectrum: one for the six protons of the two equivalent α-methyl groups and another for the three protons of the acetyl methyl group. A third singlet will correspond to the three protons of the methoxy group. |

| ¹³C NMR | The spectrum will show distinct peaks for the two carbonyl carbons (ketone and ester), the quaternary α-carbon, the α-methyl carbons, the acetyl methyl carbon, and the methoxy carbon.[3] |

| IR Spectroscopy | The infrared spectrum exhibits strong absorption bands characteristic of the two carbonyl groups: one for the ketone (~1720 cm⁻¹) and one for the ester (~1745 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns often involve the loss of the methoxy group (-OCH₃) or the acetyl group (-COCH₃).[3] |

Applications in Synthesis

This compound is an important organic reagent used as a building block for synthesizing a variety of organic compounds.[2] Its applications include the synthesis of:

-

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

-

2,2-Dimethylmalonamide

-

2,2-Dimethylbut-3-ynoic acid[2]

Its role as a precursor highlights its importance in medicinal chemistry and materials science, where precise molecular architectures are required.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid.[3] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Wear protective gloves, eye protection, and face protection during handling.

-

Use in a well-ventilated area.

-

Store in a dry, sealed container at room temperature.[2]

Conclusion

This compound is a compound of significant synthetic utility, primarily derived from the robust and well-understood chemistry of enolate alkylation. Its unique structure, lacking acidic alpha-protons, provides stability while the dual carbonyl functionality offers multiple sites for further chemical transformations. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for its effective application by researchers and drug development professionals aiming to construct complex molecular targets.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 38923-57-8 [amp.chemicalbook.com]

- 3. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. methyl 2,2-dimethyl acetoacetate [flavscents.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

"Methyl 2,2-dimethylacetoacetate CAS number and structure"

An In-Depth Technical Guide to Methyl 2,2-dimethylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 38923-57-8) is a versatile β-keto ester that serves as a valuable building block in modern organic synthesis.[1] Its unique structure, featuring a quaternary carbon center flanked by ketone and ester functionalities, provides a sterically hindered and chemically distinct scaffold for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, spectroscopic signature, reactivity, and safe handling protocols. The content herein is curated to support professionals in research and drug development by providing both foundational data and practical, field-proven insights into the application of this important chemical intermediate.

Chemical Identity and Structure

This compound is a derivative of acetoacetic acid, characterized by the presence of two methyl groups at the α-position. This substitution prevents enolization at the α-carbon, which profoundly influences its reactivity compared to its parent compound, methyl acetoacetate.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 144.17 g/mol | [1][3][6] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | ~169.0 °C at 760 mmHg (est.) | [2] |

| Flash Point | ~58.7 °C (138.0 °F) (est.) | [2] |

| Vapor Pressure | ~1.6 mmHg at 25 °C (est.) | [2] |

| Water Solubility | ~56,810 mg/L at 25 °C (est.) | [2] |

| InChIKey | LVSDLZIEHYYLTC-UHFFFAOYSA-N | [6][7] |

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the exhaustive methylation of methyl acetoacetate. The acidic α-protons of the starting β-keto ester are sequentially removed by a strong base to form an enolate, which then acts as a nucleophile to attack a methylating agent. The process is repeated to add the second methyl group.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide is crucial. It ensures complete deprotonation to form the enolate without competing side reactions like addition to the ester carbonyl. An excess of both the base and the methylating agent is required to drive the reaction to the dimethylated product and overcome the statistical and slight steric challenges of the second methylation.

Experimental Protocol: α,α-Dimethylation of Methyl Acetoacetate

This protocol is a generalized procedure based on standard organic synthesis methodologies for the alkylation of β-keto esters.

-

Reaction Setup : A three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen or argon. The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Reagent Charging : The flask is charged with a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Enolate Formation : Methyl acetoacetate (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the NaH suspension via the dropping funnel at 0 °C (ice bath). The mixture is stirred until hydrogen gas evolution ceases, indicating the complete formation of the sodium enolate.

-

First Methylation : Methyl iodide (CH₃I, 1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material and formation of methyl 2-methylacetoacetate.

-

Second Methylation : The reaction mixture is cooled again to 0 °C, and a second portion of sodium hydride (1.1 equivalents) is carefully added. The mixture is stirred until gas evolution ceases.

-

Final Methylation : A second portion of methyl iodide (1.2 equivalents) is added dropwise at 0 °C. The reaction is then heated to a moderate temperature (e.g., 40-50 °C) and stirred overnight to ensure complete dimethylation.

-

Work-up : The reaction is carefully quenched by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

-

Purification : The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]

- 3. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl 2-methylacetoacetate | C6H10O3 | CID 86508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl 2,2-dimethylacetoacetate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2,2-dimethylacetoacetate (MDMAA), a key building block in organic synthesis. Intended for researchers and professionals in drug development and chemical sciences, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data to provide a comprehensive characterization of the molecule. Our approach emphasizes the synergy between different spectroscopic techniques for unambiguous structure elucidation and purity assessment.

Introduction: The Molecular Blueprint

This compound (MDMAA), systematically named methyl 2,2-dimethyl-3-oxobutanoate, is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its structure features a quaternary carbon, an acetyl group, and a methyl ester, making it a versatile intermediate. Accurate spectroscopic analysis is paramount for confirming its identity and purity, which is critical for its application in synthesizing more complex molecules. This guide will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For MDMAA, the ¹H NMR spectrum is notably simple, which is a direct reflection of its structure lacking adjacent, non-equivalent protons, thus showing no spin-spin coupling.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Data and Interpretation

The ¹H NMR spectrum of MDMAA shows three distinct singlets, corresponding to the three unique proton environments in the molecule.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 3.73 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| B | 2.16 | Singlet | 3H | Acetyl Protons (-C(O)CH₃) |

| C | 1.42 | Singlet | 6H | Gem-dimethyl Protons (-C(CH₃)₂) |

-

Signal A (3.73 ppm): This singlet integrates to 3 protons and is assigned to the methyl group of the ester functionality (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.

-

Signal B (2.16 ppm): This singlet, integrating to 3 protons, is characteristic of a methyl group attached to a carbonyl carbon (an acetyl group).

-

Signal C (1.42 ppm): This signal integrates to 6 protons and is assigned to the two equivalent methyl groups attached to the quaternary carbon. These protons are the most upfield as they are furthest from the electron-withdrawing carbonyl and ester groups.

The absence of splitting for all signals confirms the lack of adjacent, non-equivalent protons, which is consistent with the proposed structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment. A standard broadband proton-decoupled ¹³C NMR experiment is performed, where each unique carbon atom appears as a single line.

Data and Interpretation

The ¹³C NMR spectrum of MDMAA reveals all seven carbon atoms, with chemical shifts indicative of their respective functional groups.

| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | 205.8 | Carbonyl (Ketone) | C =O (Acetyl) |

| 2 | 172.9 | Carbonyl (Ester) | C =O (Ester) |

| 3 | 57.5 | Quaternary | -C (CH₃)₂- |

| 4 | 52.3 | Methyl | -OC H₃ |

| 5 | 26.7 | Methyl | -C(O)C H₃ |

| 6 | 23.9 | Methyl (x2) | -C(C H₃)₂ |

-

Carbonyl Carbons (205.8 and 172.9 ppm): The two most downfield signals correspond to the two carbonyl carbons. The ketone carbonyl (C=O of the acetyl group) is typically found further downfield (>200 ppm) than the ester carbonyl, confirming the assignments.[4][5]

-

Quaternary Carbon (57.5 ppm): This signal corresponds to the central C2 carbon, which is bonded to four other carbon or oxygen atoms.

-

Methoxy Carbon (52.3 ppm): This peak is assigned to the methyl carbon of the ester group, shifted downfield by the attached oxygen.

-

Methyl Carbons (26.7 and 23.9 ppm): The remaining two signals in the upfield region are assigned to the methyl carbons. The acetyl methyl carbon appears at 26.7 ppm, while the two equivalent gem-dimethyl carbons appear at 23.9 ppm.

The following diagram illustrates the molecular structure and the corresponding atom numbering for NMR assignments.

Caption: Structure of MDMAA with NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of key functional groups.

Experimental Protocol: Acquiring a Neat FT-IR Spectrum

-

Sample Preparation: As this compound is a liquid at room temperature, a "neat" spectrum is easily obtained. A single drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-600 cm⁻¹.

Data and Interpretation

The IR spectrum of MDMAA is dominated by strong absorptions corresponding to its two carbonyl groups and various C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2988 | Medium-Strong | C-H Stretch | sp³ C-H (Alkyl) |

| 1745 | Strong | C=O Stretch | Ester Carbonyl |

| 1718 | Strong | C=O Stretch | Ketone Carbonyl |

| 1275 | Strong | C-O Stretch | Ester C-O |

| 1120 | Strong | C-O Stretch | Ester C-O |

-

C-H Stretching (2988 cm⁻¹): This band, appearing just below 3000 cm⁻¹, is characteristic of stretching vibrations of sp³-hybridized C-H bonds in the methyl groups.[6]

-

Carbonyl Stretching (1745 and 1718 cm⁻¹): The most prominent features in the spectrum are two strong absorptions in the carbonyl region. The band at the higher frequency (1745 cm⁻¹) is assigned to the ester carbonyl stretch, which typically appears around 1750-1735 cm⁻¹.[7] The band at 1718 cm⁻¹ is assigned to the ketone carbonyl, consistent with the typical range for aliphatic ketones (around 1715 cm⁻¹).[6] The presence of two distinct C=O bands is conclusive evidence for the two different carbonyl environments.

-

C-O Stretching (1275 and 1120 cm⁻¹): Strong bands in the fingerprint region are attributed to the C-O stretching vibrations of the ester group. Esters typically show two C-O stretches: an asymmetric stretch (C-O-C) and a symmetric one.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: Acquiring an EI-Mass Spectrum

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS), or directly infused into the ion source.

-

Ionization: Standard Electron Ionization (EI) is performed at 70 eV. This energy level is standard for EI-MS as it produces consistent and extensive fragmentation, creating a reproducible "fingerprint" of the molecule.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Data and Interpretation

The mass spectrum of MDMAA provides the molecular ion peak and a characteristic fragmentation pattern that corroborates the structure.

| m/z | Relative Intensity (%) | Proposed Fragment | Identity |

| 144 | ~5 | [C₇H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | 100 | [M - C₂H₃O]⁺ | Loss of acetyl radical (•COCH₃) |

| 87 | ~30 | [M - C₃H₅O]⁺ | Loss of •C(CH₃)₂ radical |

| 59 | ~40 | [COOCH₃]⁺ | Methylester fragment |

| 43 | ~95 | [C₂H₃O]⁺ | Acetyl cation (CH₃CO⁺) |

-

Molecular Ion (m/z 144): A peak is observed at m/z 144, which corresponds to the molecular weight of the compound (C₇H₁₂O₃). Although weak, its presence confirms the molecular formula.

-

Base Peak (m/z 101): The most intense peak (base peak) at m/z 101 results from the α-cleavage of the acetyl radical (•COCH₃, mass 43). This fragmentation is highly favorable as it leads to a stable acylium ion.

-

Fragment at m/z 43: The prominent peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), which is a very common and stable fragment in molecules containing an acetyl group.

-

Fragment at m/z 59: This peak is characteristic of the methoxycarbonyl fragment ([COOCH₃]⁺).

The fragmentation pattern can be visualized as follows:

Caption: Key fragmentation pathways for MDMAA in EI-MS.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and EI-MS provides an unambiguous and self-validating characterization of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the dual carbonyl functionalities, and mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the structure. This comprehensive analysis serves as a reliable reference for researchers utilizing this compound in their synthetic endeavors.

References

- 1. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Methyl 2,2-dimethyl-3-oxobutanoate | 38923-57-8 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

A Technical Guide to the Alpha-Position Reactivity of Methyl 2,2-dimethylacetoacetate: A Departure from Classical Active Methylene Chemistry

Executive Summary

Active methylene compounds, such as methyl acetoacetate, are foundational reagents in synthetic organic chemistry, prized for the reactivity of the acidic protons at the α-carbon, which enables facile C-C bond formation.[1][2] This guide addresses a common point of inquiry regarding a structurally related molecule: Methyl 2,2-dimethylacetoacetate. A detailed structural analysis reveals that this compound, due to the presence of a gem-dimethyl group at the α-position, possesses a quaternary α-carbon and therefore lacks an active methylene group . This fundamental difference dictates a reactivity profile that diverges significantly from its unalkylated precursor. This whitepaper provides a comprehensive examination of this unique reactivity, contrasting it with classical acetoacetic ester chemistry. We will explore the steric and electronic consequences of the gem-dimethyl substitution, the resulting inhibition of traditional α-alkylation pathways, and the alternative reactions the molecule can undergo, such as hydrolysis and subsequent decarboxylation. This guide is intended for researchers, scientists, and drug development professionals who utilize β-ketoesters and seek a deeper understanding of how substitution patterns govern synthetic potential.

Section 1: The Archetype: Reactivity of the Active Methylene Group in Acetoacetic Esters

The term "active methylene group" refers to a -CH₂- group flanked by two electron-withdrawing groups, such as the carbonyls in methyl acetoacetate.[3][4] This structural arrangement significantly increases the acidity of the α-protons (pKa ≈ 11 in ethyl acetoacetate), making them readily removable by common bases like sodium ethoxide.[3]

The deprotonation yields a resonance-stabilized enolate, a potent carbon nucleophile. This enolate is central to the classical Acetoacetic Ester Synthesis , a robust method for preparing substituted methyl ketones.[5][6] The sequence involves three core transformations:

-

Enolate Formation: Deprotonation of the α-carbon.

-

α-Alkylation: The enolate attacks an alkyl halide in an Sₙ2 reaction to form a new C-C bond.[7]

-

Hydrolysis and Decarboxylation: The resulting substituted ester is hydrolyzed to a β-keto acid, which readily loses CO₂ upon heating to yield the final ketone product.[8][9][10]

Generalized Workflow: The Acetoacetic Ester Synthesis

The logical flow of this cornerstone synthesis is depicted below.

Caption: General workflow of the acetoacetic ester synthesis.

Section 2: this compound: A Structural Paradigm Shift

In stark contrast to the parent compound, this compound (Molecular Formula: C₇H₁₂O₃) possesses a quaternary α-carbon. The two protons of the active methylene group have been replaced by two methyl groups.

Structural Implications:

-

Absence of Acidic α-Protons: The molecule has no protons on the α-carbon. Consequently, it cannot be deprotonated at this position to form the corresponding enolate, which is the critical first step in the acetoacetic ester synthesis.

-

Steric Hindrance: The two methyl groups create significant steric bulk around the α-position and the adjacent ketone carbonyl. This steric shield can influence the accessibility of the carbonyl group to nucleophiles.

This structural alteration fundamentally blocks the reaction pathways that define active methylene compounds. It is not an "active methylene compound" and will not undergo α-alkylation. In fact, this compound is often an undesired byproduct formed during the exhaustive methylation of methyl acetoacetate.[11]

Section 3: A Comparative Analysis of Reactivity

To fully appreciate the impact of the gem-dimethyl group, a direct comparison with the parent ester is necessary. The table below summarizes the critical differences that dictate their synthetic utility.

| Feature | Methyl Acetoacetate | This compound | Rationale for Difference |

| Structure | CH₃COCH₂COOCH₃ | CH₃COC(CH₃)₂COOCH₃ | Presence of gem-dimethyl group at the α-position. |

| Active Methylene Group | Yes (-CH₂-) | No (-C(CH₃)₂-) | The α-carbon is quaternary, lacking C-H bonds. |

| α-Proton Acidity (pKa) | ~11 | Not Applicable | No protons are available for abstraction at the α-carbon. |

| Enolate Formation | Readily with alkoxide bases | Not possible at α-carbon | The crucial acidic proton is absent. |

| Susceptibility to α-Alkylation | High | None | The requisite enolate cannot be formed. |

| Primary Reaction Pathway | Hydrolysis & Decarboxylation | Hydrolysis & Decarboxylation | Both are β-keto esters (or can be hydrolyzed to β-keto acids) and are thus prone to decarboxylation.[8] |

Section 4: Viable Reaction Pathways for this compound

While precluded from α-alkylation, the molecule is not inert. Its reactivity is centered on the two carbonyl functionalities and the potential for hydrolysis and decarboxylation.

Hydrolysis and Decarboxylation

This is the most predictable and synthetically useful transformation for this substrate. Like its unalkylated counterpart, it is a β-keto ester. The process involves two steps:

-

Ester Hydrolysis: Acid- or base-catalyzed hydrolysis of the methyl ester yields 2,2-dimethylacetoacetic acid.

-

Decarboxylation: As a β-keto acid, the hydrolyzed intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to produce 3-methyl-2-butanone (isopropyl methyl ketone).[9][12]

The decarboxylation proceeds through a cyclic, six-membered transition state, a type of pericyclic reaction, which facilitates the cleavage of the C-C bond.[8]

Caption: Reaction pathway for the decarboxylation of this compound.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Objective: To synthesize 3-methyl-2-butanone from this compound.

-

Rationale: This protocol employs acidic conditions for hydrolysis, followed by thermal decarboxylation in a one-pot procedure. The acid serves as a catalyst for both hydrolysis and the subsequent enol-keto tautomerization.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Add a 3M aqueous solution of sulfuric acid (or hydrochloric acid) (5.0 eq).

-

Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS, observing the disappearance of the starting material. The evolution of CO₂ gas will be apparent.

-

After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution to remove residual acid, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-2-butanone.

-

Purify the product by fractional distillation if necessary.

-

Reactions at the Carbonyl Groups

The ketone and ester groups can undergo their characteristic reactions, although the steric hindrance from the gem-dimethyl group may necessitate more forcing conditions or more reactive reagents compared to less substituted analogs.

-

Reduction: The ketone can be selectively reduced to an alcohol using reagents like sodium borohydride (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

-

Nucleophilic Addition: Organometallic reagents such as Grignard (R-MgBr) or organolithium (R-Li) reagents can add to the ketone carbonyl to form tertiary alcohols.

Conclusion

The reactivity of this compound is a compelling case study in how subtle structural modifications can lead to profound changes in chemical behavior. Its defining feature is the absence of an active methylene group , a direct consequence of the quaternary gem-dimethyl-substituted α-carbon. This pre-empts the classical enolate-based alkylation reactions that are characteristic of acetoacetic esters. Instead, its chemistry is dominated by reactions of its carbonyl functionalities and, most significantly, its propensity to undergo efficient hydrolysis and decarboxylation to form 3-methyl-2-butanone. For scientists in synthetic and medicinal chemistry, recognizing this structural distinction is paramount for accurately predicting reaction outcomes and designing effective synthetic strategies.

References

- 1. EaseToLearn.com [easetolearn.com]

- 2. Active methylene compounds | PDF [slideshare.net]

- 3. shivajicollege.ac.in [shivajicollege.ac.in]

- 4. quora.com [quora.com]

- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactivity: Decarboxylation [employees.csbsju.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

Navigating Reaction Pathways: Thermodynamic vs. Kinetic Control in the Chemistry of Methyl 2,2-dimethylacetoacetate and Related β-Keto Esters

An In-Depth Technical Guide:

Executive Summary

The selective formation of reaction products is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. This guide delves into the fundamental principles of thermodynamic and kinetic control, offering a sophisticated framework for understanding and manipulating reaction outcomes. We will use methyl 2,2-dimethylacetoacetate as a primary case study to explore these concepts. While its structure precludes the common issue of enolate regioselectivity, it serves as an excellent model for dissecting other critical aspects of reactivity, such as C- versus O-alkylation. To provide a comprehensive perspective, we will extend the discussion to unsymmetrical β-keto esters where the competition between forming kinetic and thermodynamic enolates is a key strategic consideration. This paper provides field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers to harness these principles for precise molecular design and synthesis.

Part 1: The Core Principles of Reaction Control

In a chemical reaction where multiple products can be formed, the distribution of these products is dictated by the reaction conditions. This governance falls under two controlling regimes: kinetic and thermodynamic control.

-

Kinetic Control: This regime governs reactions that are irreversible, or are stopped before equilibrium can be reached. The major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy (ΔG‡). Kinetic control is typically favored by conditions that suppress equilibration, such as the use of strong, non-nucleophilic bases, aprotic solvents, and very low temperatures.[1][2]

-

Thermodynamic Control: This regime is established when reaction pathways are reversible, allowing an equilibrium to be established between the products. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy, ΔG°).[2][3][4] Conditions that facilitate this equilibrium, such as weaker bases, protic solvents, and higher temperatures, favor the formation of the thermodynamic product.[1][5]

The choice between these two regimes is a powerful tool for directing the outcome of a synthesis.

Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.

Part 2: this compound - A Unique Substrate

This compound, with the structure CH₃C(=O)C(CH₃)₂C(=O)OCH₃, presents a unique scenario for studying enolate chemistry.[6]

Structural Analysis and Acidity

The most acidic protons in a β-keto ester are typically located on the α-carbon, the carbon atom situated between the two carbonyl groups. This is because the resulting negative charge in the conjugate base (the enolate) is stabilized by resonance delocalization across both carbonyl oxygens.[7][8][9]

In this compound, the α-carbon is quaternary, meaning it has no protons. Therefore, deprotonation cannot occur at this position. The only available enolizable protons are on the terminal methyl group (C4) of the acetyl moiety. This structural feature simplifies the reaction, as it eliminates the possibility of forming regioisomeric enolates, which is a common challenge with other unsymmetrical ketones and β-dicarbonyl compounds.[5][10]

Enolate Formation

Despite the absence of α-protons, a stable enolate can be readily formed by deprotonating the C4 methyl group. The resulting enolate is still highly stabilized by conjugation with the adjacent ketone and the ester group.

References

- 1. Video: Regioselective Formation of Enolates [jove.com]

- 2. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

A Senior Application Scientist's Guide to Methyl 2,2-dimethylacetoacetate: A Versatile Precursor in Modern Organic Synthesis

Introduction: The Unique Utility of a Blocked β-Ketoester

In the vast arsenal of building blocks available to the synthetic chemist, β-ketoesters have long held a place of prominence. Their ability to undergo a wide array of transformations makes them invaluable intermediates. Methyl 2,2-dimethylacetoacetate (MDMAA), with the IUPAC name methyl 2,2-dimethyl-3-oxobutanoate, is a particularly noteworthy member of this class.[1] Its structure is distinguished by a gem-dimethyl group at the α-position, a feature that imparts unique reactivity and steric properties.

Unlike its parent compound, methyl acetoacetate, MDMAA lacks acidic α-hydrogens. This fundamental difference prevents the typical enolization and subsequent reactions that define much of the chemistry of β-ketoesters. However, this structural constraint is not a limitation but rather an asset, opening up alternative reaction pathways and making MDMAA a specialized tool for accessing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other fine chemicals.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of MDMAA, offering field-proven insights for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][4] |

| Molecular Weight | 144.17 g/mol | [1][4] |

| CAS Number | 38923-57-8 | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.999 g/cm³ | [2][3] |

| Boiling Point | 169 °C (at 760 mmHg); 72-74 °C (at 15 mmHg) | [2][3] |

| Flash Point | 58.7 °C | [2] |

| Refractive Index | 1.4205 | [2][3] |

| Solubility | Insoluble in water | [3] |

Spectroscopic Data for Characterization:

| Spectroscopy | Key Peaks / Shifts |

| ¹H-NMR | The spectrum is simple due to the absence of α-protons. Expected signals include a singlet for the methoxy (O-CH₃) protons (~3.7 ppm), a singlet for the two α-methyl (C(CH₃)₂) protons (~1.4 ppm), and a singlet for the acetyl (COCH₃) protons (~2.1 ppm). |

| ¹³C-NMR | Expected signals include the ketone carbonyl (~205 ppm), the ester carbonyl (~175 ppm), the quaternary α-carbon (~55 ppm), the methoxy carbon (~52 ppm), the acetyl methyl carbon (~27 ppm), and the equivalent α-methyl carbons (~22 ppm). |

| IR (Infrared) | Strong absorption bands are expected for the C=O stretch of the ketone (~1725 cm⁻¹) and the C=O stretch of the ester (~1745 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M+) would be at m/z = 144. Key fragment ions would include peaks at m/z = 101 ([M-COCH₃]⁺) and m/z = 43 ([COCH₃]⁺).[1] |

Synthesis of this compound

The most direct and common synthesis of MDMAA involves the exhaustive methylation of the more readily available methyl acetoacetate. The causality behind this choice is clear: methyl acetoacetate possesses two acidic α-protons, which can be sequentially removed by a suitable base and alkylated.

The key to achieving high yields of the dimethylated product is the use of a strong base and a sufficient excess of the methylating agent to drive the reaction to completion and prevent the formation of the mono-methylated byproduct, methyl 2-methylacetoacetate.[5]

Experimental Protocol: Synthesis via Exhaustive Methylation

Objective: To synthesize this compound from methyl acetoacetate.

Materials:

-

Methyl acetoacetate (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Base Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride. The suspension is cooled to 0 °C in an ice bath.

-

Enolate Formation: Methyl acetoacetate is dissolved in a small amount of anhydrous THF and added dropwise to the NaH suspension via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases, indicating complete formation of the enolate.

-

First Methylation: The reaction is cooled back to 0 °C, and the methylating agent (1.2 equiv) is added dropwise, ensuring the temperature does not rise significantly. The mixture is stirred for 2-4 hours.

-

Second Enolate & Methylation: A second portion of NaH (1.0 equiv) is carefully added at 0 °C, followed by stirring to form the second enolate. The remaining methylating agent (1.3 equiv) is then added, and the reaction is stirred overnight at room temperature.

-

Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing & Drying: The combined organic layers are washed with water, followed by brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.[6]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield pure this compound.

References

- 1. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Topic: The Tautomeric Landscape of Methyl 2,2-dimethylacetoacetate: A Case Study in Steric Suppression of Enolization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental principle in organic chemistry that dictates the reactivity, stability, and physicochemical properties of carbonyl compounds. In the realm of β-dicarbonyl systems, the equilibrium often favors the enol tautomer, a preference driven by the stabilizing forces of intramolecular hydrogen bonding and π-system conjugation. This guide delves into the anomalous behavior of methyl 2,2-dimethylacetoacetate, a β-keto ester where the introduction of gem-dimethyl groups at the α-carbon dramatically shifts the tautomeric equilibrium. We will explore the theoretical underpinnings of enol stability, present spectroscopic and chemical methods for quantifying tautomeric content, and elucidate how steric hindrance can override conventional stabilizing factors. For researchers in drug development and synthetic chemistry, understanding such structural nuances is paramount for predicting molecular behavior and designing effective reaction pathways.

The Theoretical Framework of Enol Stability in β-Dicarbonyl Compounds

The interconversion between keto and enol forms is a dynamic equilibrium. While for simple ketones and aldehydes the keto form is overwhelmingly dominant, the situation is more nuanced for β-dicarbonyl compounds. Several key factors collaborate to stabilize the enol tautomer in these systems.

-

Conjugation: The enol form of a β-dicarbonyl compound features a C=C double bond conjugated with the remaining carbonyl group. This extended π-system allows for electron delocalization, which imparts significant resonance stabilization.

-

Intramolecular Hydrogen Bonding: The most critical stabilizing feature is the formation of a quasi-aromatic, six-membered ring through a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the carbonyl oxygen. This chelation effect significantly lowers the energy of the enol tautomer.

-

Solvent Effects: The nature of the solvent plays a crucial role in the position of the equilibrium. Non-polar solvents, which cannot form strong hydrogen bonds with the solute, favor the intramolecularly hydrogen-bonded enol form. Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming competing intermolecular hydrogen bonds, thereby stabilizing the more polar keto tautomer.

-

Substitution and Steric Effects: The nature and position of substituents can profoundly impact the equilibrium. Electron-withdrawing groups generally increase enol content, while alkyl groups can have varied effects. Steric hindrance, in particular, can be a decisive factor, either by introducing strain that favors the enol or by preventing the planar geometry required for enol stabilization.

This compound: A Structural Anomaly

At first glance, this compound fits the criteria for a β-keto ester expected to exhibit significant enol content. However, its unique structural feature—the gem-dimethyl group at the α-carbon—introduces a profound steric impediment.

For the enol to achieve the stabilization conferred by conjugation and intramolecular hydrogen bonding, the O=C—C=C—OH framework must adopt a planar or near-planar conformation. In this compound, the presence of two bulky methyl groups on the α-carbon makes this planarity energetically prohibitive. The methyl groups create significant steric strain, preventing the carbonyl and ester groups from aligning correctly to form the stable, six-membered hydrogen-bonded ring. This steric clash effectively destabilizes the enol tautomer, causing the equilibrium to lie almost exclusively on the side of the keto form.

Caption: Tautomeric equilibrium comparison.

Experimental Methodologies for Enol Content Quantification

To validate the theoretical prediction of negligible enol content, two primary experimental techniques can be employed: ¹H NMR spectroscopy for direct observation and Meyer's chemical titration for quantitative analysis.

Quantification by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of tautomers in solution, as the proton exchange between keto and enol forms is typically slow on the NMR timescale. This results in distinct sets of signals for each tautomer.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration of approximately 0.2 M in a deuterated solvent (e.g., CDCl₃ for a non-polar environment or DMSO-d₆ for a polar aprotic environment).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00).

-

Allow the solution to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure the tautomeric equilibrium is reached.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.

-

-

Data Analysis:

-

Assign the peaks corresponding to the keto and potential enol forms.

-

Carefully integrate the area under the characteristic peaks for each tautomer. For the keto form, this would be the singlet from the acetyl protons (CH₃-C=O). For the enol form, the key signal is the vinylic proton (=C-H).

-

Calculate the percentage of enol content using the following formula, adjusting for the number of protons contributing to each signal:

% Enol = [ (Integral of Enol Peak / # of Enol Protons) / ( (Integral of Enol Peak / # of Enol Protons) + (Integral of Keto Peak / # of Keto Protons) ) ] * 100

-

Expected Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be dominated entirely by the signals of the keto tautomer.

| Tautomer | Functional Group | Expected Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration |

| Keto | -C(O)CH₃ | ~2.2 | Singlet | 3H |

| -C(CH₃)₂ | ~1.4 | Singlet | 6H | |

| -OCH₃ | ~3.7 | Singlet | 3H | |

| Enol | =C-H (Vinylic) | ~5.0 (Expected, if present) | Singlet | 0H (Expected) |

| -OH (Enolic) | ~12.0 (Expected, if present) | Broad Singlet | 0H (Expected) |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Quantification by Meyer's Bromine Titration

This classic chemical method leverages the rapid reaction of the enol's carbon-carbon double bond with bromine. The keto form reacts much more slowly, allowing for a quantitative "snapshot" of the enol concentration at equilibrium.

Experimental Protocol: Meyer's Method

-

Equilibration: Dissolve a precisely weighed amount of this compound in an appropriate solvent (e.g., methanol) and allow it to equilibrate for 24 hours.

-

Reaction: Cool the solution in an ice bath. Rapidly add a known excess of a standardized bromine solution in the same solvent. The reaction with the enol is nearly instantaneous.

-

Quenching: Immediately after bromine addition, add an excess of a β-naphthol solution. This quenches unreacted bromine, preventing it from reacting with the keto form as it slowly enolizes.

-

Titration: Add an excess of potassium iodide (KI) solution. The bromo-ketone product will oxidize the iodide to iodine.

-

Analysis: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The amount of thiosulfate used is directly proportional to the amount of enol originally present in the sample.

Data Interpretation and Comparative Analysis

Expected Results for this compound:

-

¹H NMR: The spectrum will show signals only for the keto form. The characteristic vinylic proton signal of the enol will be absent, indicating an enol content below the NMR detection limit (typically <1%).

-

Meyer's Titration: The titration will show negligible consumption of bromine, confirming a near-zero enol content.

To put this result into context, a comparative analysis is essential.

Table 2: Comparative Enol Content of β-Dicarbonyl Compounds in Chloroform (CDCl₃)

| Compound | α-Substitution | Key Stabilizing/Destabilizing Factor | Approximate % Enol |

| Acetylacetone | None | Strong H-Bonding & Conjugation | ~85% |

| Ethyl Acetoacetate | None | Moderate H-Bonding & Conjugation | ~8% |

| This compound | gem-Dimethyl | Severe Steric Hindrance | <1% |

This data starkly illustrates that the steric hindrance imposed by the gem-dimethyl groups is the overriding factor in determining the tautomeric equilibrium, completely suppressing the enol form that is otherwise favored or significantly present in related β-dicarbonyl compounds.

Caption: Workflow for enol content determination.

Implications for Reactivity and Drug Development

The near-complete absence of an enolizable α-proton and the negligible concentration of the enol tautomer have profound consequences for the chemical reactivity of this compound.

-

Acidity and Enolate Formation: Unlike typical β-keto esters, the α-carbon is not acidic, and the compound cannot be deprotonated to form a stable enolate.

-

Synthetic Utility: Consequently, it is inert in reactions that rely on enolate intermediates, such as the acetoacetic ester synthesis (alkylation at the α-carbon) and aldol-type condensations. This is a critical consideration for synthetic chemists designing multi-step syntheses.

-

Drug Design: In drug development, tautomeric ratios can significantly affect a molecule's properties, including its shape, polarity, lipophilicity (logP), and ability to act as a hydrogen bond donor or acceptor. A molecule locked in a single tautomeric form, like this compound, will have predictable and stable interactions with biological targets, which can be an advantage in designing specific inhibitors or receptor ligands.

Conclusion

The case of this compound serves as an exemplary model of how steric factors can dominate and even reverse the expected outcomes based on electronic effects in chemical equilibria. While conjugation and intramolecular hydrogen bonding are powerful forces that typically stabilize the enol tautomer in β-dicarbonyl systems, the severe steric clash introduced by the α-gem-dimethyl groups prevents the requisite planar geometry, leading to a near-total suppression of enolization. This guide has outlined the theoretical principles and provided robust experimental protocols for verifying this phenomenon. For professionals in chemistry and pharmacology, this deep understanding of structure-property relationships is not merely academic; it is a cornerstone of rational molecular design, reaction planning, and the development of novel therapeutics.

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 2,2-dimethylacetoacetate

Foreword: The Strategic Advantage of a Hindered Building Block

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their structural diversity and ability to interact with biological targets make them indispensable scaffolds in the quest for novel medicines. The art and science of synthesizing these molecules efficiently and with high degrees of control is, therefore, a critical endeavor. This guide focuses on a particularly versatile yet underappreciated building block: Methyl 2,2-dimethylacetoacetate (MDMAA).

Unlike its un-substituted counterpart, methyl acetoacetate, MDMAA possesses a gem-dimethyl group adjacent to the ester functionality. This seemingly minor modification imparts significant strategic advantages. The quaternary carbon center introduces steric hindrance that can prevent undesirable side reactions, such as self-condensation, and critically, it can direct the regioselectivity of cyclization reactions. Furthermore, the gem-dimethyl motif is a common feature in many biologically active molecules, making MDMAA an attractive starting point for introducing this structural element. This guide provides an in-depth exploration of the key synthetic transformations of MDMAA into prominent classes of heterocyclic compounds, offering both mechanistic insights and practical, field-proven protocols for the modern researcher.

Part 1: Synthesis of Six-Membered Heterocycles: Pyridines and Pyrimidines

The construction of six-membered rings remains a cornerstone of heterocyclic chemistry. This compound serves as a potent C3 or C4 synthon in classical multicomponent reactions for assembling highly functionalized pyridine and pyrimidine cores.

The Hantzsch Synthesis: Crafting Dihydropyridine and Pyridine Scaffolds

The Hantzsch pyridine synthesis, first reported in 1881, is a renowned multi-component reaction that efficiently constructs dihydropyridine rings, which are precursors to pyridines.[1] These scaffolds are central to important drugs like the calcium channel blocker nifedipine.[1][2] The reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.[3]

Mechanistic Rationale: The reaction proceeds through a cascade of events, beginning with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from ammonia and the second equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) core.[2][4] The use of MDMAA ensures the presence of a gem-dimethyl group at the 3-position of the resulting dihydropyridine ring, a feature that can be exploited for further synthetic modifications or to influence biological activity.

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of 4-Aryl-3,3,5-trimethyl-1,4-dihydropyridine-2,6-dicarboxylate

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (2.0 equiv.), a substituted aromatic aldehyde (1.0 equiv.), and ethanol (30 mL).

-

Reagent Addition: Add ammonium acetate (1.1 equiv.) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

-

Oxidation (Optional): To synthesize the corresponding pyridine, dissolve the dihydropyridine product in glacial acetic acid and add a suitable oxidizing agent (e.g., ferric chloride or nitric acid) and heat gently until the aromatization is complete (monitored by TLC). Pour the mixture onto ice and neutralize to precipitate the pyridine product.

| Component | Role | Key Considerations | Typical Yields |

| This compound | C3 Synthon | Gem-dimethyl group prevents enolization towards the ester. | 75-95% |

| Aldehyde | C1 Synthon | Aromatic aldehydes are commonly used. | |

| Ammonium Acetate | Nitrogen Source | Provides the nitrogen atom for the heterocycle. | |

| Catalyst (Optional) | Acid/Base | p-Toluenesulfonic acid (PTSA) or piperidine can catalyze the reaction.[1] |

The Biginelli Reaction: A Gateway to Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[5] These DHPMs are of immense pharmaceutical interest, serving as calcium channel blockers, antihypertensive agents, and more.[5][6] The reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[7][8]

Mechanistic Rationale: The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product.[5] When MDMAA is used, the resulting DHPM will feature a gem-dimethyl group at the C5 position of the heterocyclic ring.

Caption: Mechanistic pathway of the Biginelli Reaction.

Experimental Protocol: Synthesis of 5-alkoxycarbonyl-4-aryl-6,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one

-

Setup: In a 50 mL flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., nickel chloride, InBr₃) or a Brønsted acid (e.g., concentrated HCl, 3-4 drops).[9][10]

-

Reaction: Stir the mixture at room temperature or heat to reflux for 2-5 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into crushed ice.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove excess urea and catalyst.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain the pure DHPM product.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yields (%) | Reference |

| NiCl₂·6H₂O | Ethanol | Reflux | 3-4 | 85-95 | [9] |

| InBr₃ | Ethanol | Reflux | 0.5-1 | 80-92 | [10] |

| Tetrachlorosilane | Acetonitrile | Reflux | 1-2 | 90-98 | [7] |

| Solvent-free | Grinding (NiCl₂) | Room Temp | 0.2-0.5 | 90-96 | [9] |

Part 2: Synthesis of Five-Membered Heterocycles: The Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the acaricide tebufenpyrad. The most fundamental route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction pioneered by Knorr.

Mechanistic Rationale: The reaction of MDMAA with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) proceeds via an initial nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.[11] The non-symmetrical nature of MDMAA (ketone vs. ester) directs the initial attack preferentially to the more electrophilic ketone carbonyl, leading to a high degree of regioselectivity in the final product.

Caption: General workflow for Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 4,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Setup: To a solution of this compound (1.0 equiv.) in glacial acetic acid or ethanol (25 mL) in a round-bottom flask, add phenylhydrazine (1.0 equiv.).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Isolation: After cooling, the product may crystallize directly. If not, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure pyrazolone derivative.

| Hydrazine Derivative | Solvent | Conditions | Product Type | Typical Yields (%) |

| Phenylhydrazine | Ethanol | Reflux, 2h | Pyrazolone | >90[11] |

| Hydrazine Hydrate | Ethanol | Reflux, 4h | Pyrazolone | High |

| Methylhydrazine | Fluorinated Alcohols (TFE/HFIP) | Reflux | Pyrazole (improved regioselectivity) | >85[12] |

Part 3: Synthesis of Seven-Membered Heterocycles: 1,5-Benzodiazepines

Benzodiazepines are a critical class of psychoactive drugs, including well-known therapeutics like Valium and Xanax.[13] The 1,5-benzodiazepine core is typically synthesized via the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound.[14][15] This reaction is often catalyzed by acids to facilitate the condensation and cyclization steps.[16]

Mechanistic Rationale: The synthesis involves the condensation of one amino group of the o-phenylenediamine with the ketone carbonyl of MDMAA to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group on the ester carbonyl, leading to cyclization and elimination of methanol to form the seven-membered diazepine ring.[14] The use of a catalyst like H-MCM-22 or sulfated zirconia can significantly accelerate the reaction, often allowing it to proceed efficiently at room temperature.[14][16]

Caption: Synthetic pathway to 1,5-Benzodiazepines.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine Derivative

-

Setup: In a flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.1 mmol) in acetonitrile (15 mL).

-

Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as H-MCM-22 (25 mg).[14]

-

Reaction: Stir the suspension at room temperature for 1-3 hours. Monitor the disappearance of starting materials by TLC.

-

Work-up: Upon completion, filter off the catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The remaining residue is the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

| Catalyst | Solvent | Temperature | Time | Typical Yields (%) | Reference |

| H-MCM-22 | Acetonitrile | Room Temp | 1-3 h | 80-87 | [14] |

| Sulfated Zirconia | Solvent-free | Room Temp | 15-30 min | 90-95 | [16] |

| Acetic Acid | Ethanol | Reflux | 4-6 h | 70-85 | [15] |

| None | Neat | 100°C | 2 h | Moderate |

Conclusion and Future Outlook

This compound has proven to be a highly effective and strategic precursor for the synthesis of a diverse array of heterocyclic compounds. Its inherent steric hindrance, provided by the gem-dimethyl group, offers a distinct advantage in controlling reaction pathways and preventing unwanted side products in classical multicomponent reactions like the Hantzsch, Biginelli, and Knorr syntheses. This guide has demonstrated its utility in constructing medicinally relevant six-, five-, and seven-membered rings through robust and reproducible protocols.

The future application of this building block is bright. There is considerable scope for its inclusion in novel multi-component reactions to discover new heterocyclic scaffolds.[7] Furthermore, the integration of green chemistry principles, such as the use of aqueous micelles, ionic liquids, or solvent-free conditions, will continue to enhance the efficiency and sustainability of these synthetic routes.[1][6] For researchers and drug development professionals, a deep understanding of the reactivity and strategic value of this compound provides a powerful tool for the rational design and synthesis of the next generation of therapeutic agents.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. scribd.com [scribd.com]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. asianpubs.org [asianpubs.org]

- 10. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Research Portal [researchworks.creighton.edu]

- 14. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijtsrd.com [ijtsrd.com]

- 16. researchgate.net [researchgate.net]

Exploring the Chemical Space Around Methyl 2,2-dimethylacetoacetate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract